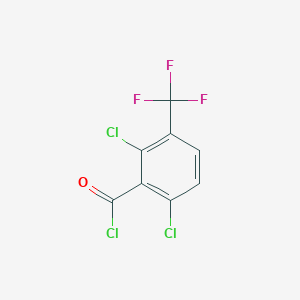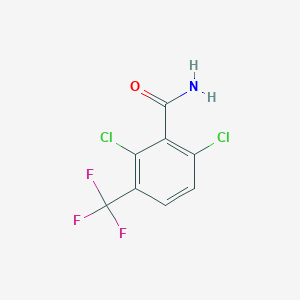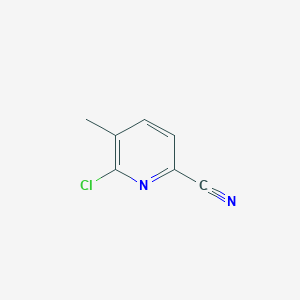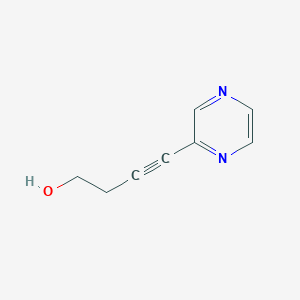
4-pyrazin-2-ylbut-3-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-pyrazin-2-ylbut-3-yn-1-ol is a chemical compound with the molecular formula C8H8N2O and a molecular weight of 148.16 g/mol It is characterized by the presence of a pyrazine ring substituted with a butynyl alcohol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-pyrazin-2-ylbut-3-yn-1-ol can be synthesized through a palladium-catalyzed Sonogashira cross-coupling reaction between aryl halides and alkynes . The reaction typically involves the use of a palladium catalyst, a copper co-catalyst, and a base in an inert atmosphere. The reaction conditions often include heating the reaction mixture to a specific temperature to facilitate the coupling process.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
4-pyrazin-2-ylbut-3-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The pyrazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Jones’ reagent (chromium trioxide in sulfuric acid) is commonly used for the oxidation of the alcohol group.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst can be employed for the reduction of the alkyne group.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: The major products formed are aldehydes or ketones, depending on the reaction conditions.
Reduction: The major product is the corresponding saturated alcohol.
Substitution: The major products are substituted pyrazine derivatives.
Aplicaciones Científicas De Investigación
4-pyrazin-2-ylbut-3-yn-1-ol has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-pyrazin-2-ylbut-3-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, leading to various biological effects .
Comparación Con Compuestos Similares
4-pyrazin-2-ylbut-3-yn-1-ol can be compared with other similar compounds, such as:
- Pyrazine-substituted prop-2-yn-1-ols
- Pyridine-substituted but-3-yn-2-ols
- But-3-yn-2-ones
These compounds share similar structural features but differ in their substituents and functional groups, leading to variations in their chemical reactivity and biological activities .
Propiedades
Número CAS |
873324-93-7 |
|---|---|
Fórmula molecular |
C8H8N2O |
Peso molecular |
148.16 g/mol |
Nombre IUPAC |
4-pyrazin-2-ylbut-3-yn-1-ol |
InChI |
InChI=1S/C8H8N2O/c11-6-2-1-3-8-7-9-4-5-10-8/h4-5,7,11H,2,6H2 |
Clave InChI |
BUBHLYIKXDHGKQ-UHFFFAOYSA-N |
SMILES |
C1=CN=C(C=N1)C#CCCO |
SMILES canónico |
C1=CN=C(C=N1)C#CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


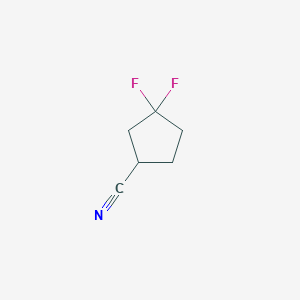
![2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B1456790.png)
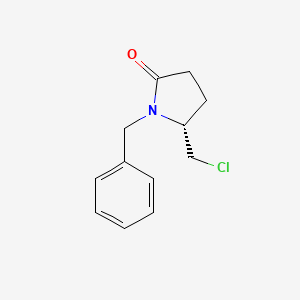

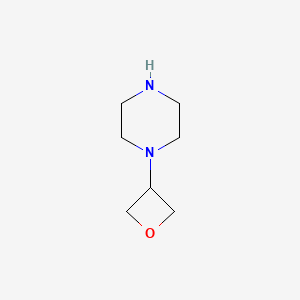
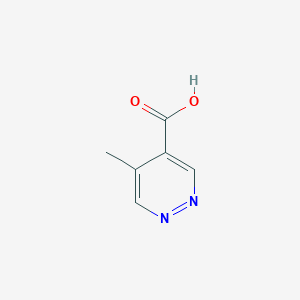


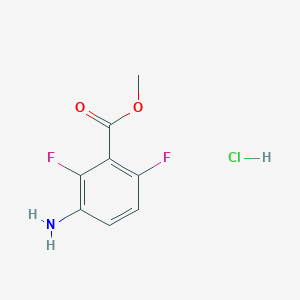
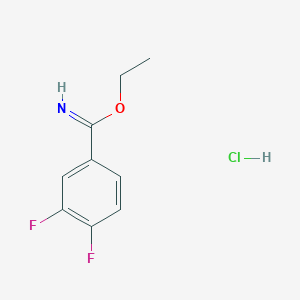
![5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B1456807.png)
